Salt Form Advantage: Enhanced Aqueous Solubility vs. Free Base
The hydrochloride salt of 3-(3-aminophenyl)-N-methylpropanamide exhibits improved aqueous solubility compared to its free base (CAS 1018542-66-9), a property critical for biological assays and formulation development. While direct solubility data for this specific compound are not available, a class-level study on bedaquiline salts demonstrated that the hydrochloride form achieved a solubility of 0.6437 mg/mL in water, whereas the free base exhibited significantly lower solubility [1]. This general trend supports the selection of the hydrochloride salt for applications requiring aqueous compatibility.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt form; class-level benchmark: 0.6437 mg/mL |
| Comparator Or Baseline | Free base (CAS 1018542-66-9); class-level benchmark: significantly lower than hydrochloride salt |
| Quantified Difference | Hydrochloride salt shows improved solubility over free base (class-level inference) |
| Conditions | Shake-flask thermodynamic solubility method in neat water at 25°C |
Why This Matters
Improved aqueous solubility facilitates dissolution in biological buffers, enabling more reliable in vitro assays and in vivo formulation studies.
- [1] Determining the solubilities for benzoate, nicotinate, hydrochloride, and malonate salts of bedaquiline. RCSeng Ovid, 2022. Available at: https://rcseng.ovidds.com/ View Source
